![molecular formula C9H8N2O3 B6358036 6-Methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid CAS No. 1526955-38-3](/img/structure/B6358036.png)
6-Methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid
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Description
“6-Methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid” is a compound that falls under the category of pyrrolopyrazine derivatives . Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities .
Synthesis Analysis
The synthesis of pyrrolopyrazine derivatives, including “6-Methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid”, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The molecular structure of “6-Methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid” includes a pyrrole ring and a pyrazine ring, which are characteristic of pyrrolopyrazine derivatives .Mechanism of Action
Target of Action
The primary target of 6-Methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid is the Bromodomain and Extraterminal Domain (BET) family . The BET family plays a crucial role in gene expression regulation, making it a significant target in oncology settings .
Mode of Action
The compound interacts with its target by forming a bidentate interaction with a critical asparagine residue . This interaction is facilitated by the incorporation of a pyrrolopyridone core, which significantly improves the compound’s potency .
Biochemical Pathways
The compound’s interaction with the BET family affects the gene expression regulation pathways. By inhibiting the BET family, the compound can alter the expression of various genes, potentially influencing cellular processes like cell proliferation and differentiation .
Pharmacokinetics
The compound exhibits excellent drug metabolism and pharmacokinetic (DMPK) properties . It demonstrates advantageous exposures and half-life both in animal models and in humans , suggesting good bioavailability.
Result of Action
The compound’s action results in the inhibition of the BET family, leading to changes in gene expression. This can have various molecular and cellular effects, depending on the specific genes affected. In particular, the compound has shown in vivo efficacy in mouse models of cancer progression and inflammation .
properties
IUPAC Name |
6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-11-4-6(9(13)14)5-2-3-10-7(5)8(11)12/h2-4,10H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRITWFYHZHBXSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(C1=O)NC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylic acid |
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